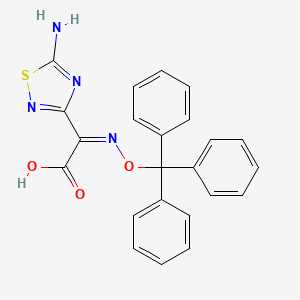(Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)acetic acid
CAS No.: 76029-89-5
Cat. No.: VC8293296
Molecular Formula: C23H18N4O3S
Molecular Weight: 430.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 76029-89-5 |
|---|---|
| Molecular Formula | C23H18N4O3S |
| Molecular Weight | 430.5 g/mol |
| IUPAC Name | (2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-trityloxyiminoacetic acid |
| Standard InChI | InChI=1S/C23H18N4O3S/c24-22-25-20(27-31-22)19(21(28)29)26-30-23(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H,28,29)(H2,24,25,27)/b26-19- |
| Standard InChI Key | DIUMJILQVJWZRI-XHPQRKPJSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O/N=C(/C4=NSC(=N4)N)\C(=O)O |
| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)ON=C(C4=NSC(=N4)N)C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)ON=C(C4=NSC(=N4)N)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s structure consists of three primary components:
-
5-Amino-1,2,4-thiadiazole Ring: A heterocyclic core containing sulfur and nitrogen atoms at positions 1, 2, and 4, with an amino group (-NH₂) at position 5. This ring system is known for its electron-deficient nature, enabling nucleophilic interactions .
-
Trityloxyimino Group: A triphenylmethoxy (trityloxy) substituent attached to an imino (-N=O) group. The trityl moiety (C₆H₅)₃C- provides steric bulk, influencing the compound’s solubility and stability .
-
Acetic Acid Backbone: A carboxylic acid group (-COOH) linked to the central carbon, facilitating salt formation and derivatization.
The (Z)-configuration refers to the spatial arrangement of the imino group relative to the thiadiazole ring, a critical factor in its biological activity .
Table 1: Key Structural Features
| Component | Description | Role in Reactivity |
|---|---|---|
| 5-Amino-1,2,4-thiadiazole | Heterocyclic ring with S, N, and NH₂ groups | Electron-deficient site for nucleophilic attack |
| Trityloxyimino | -(N=O)-O-C(C₆H₅)₃ | Steric protection, modulates solubility |
| Acetic Acid | -CH₂COOH | Enhances hydrophilicity, salt formation |
Synthesis and Manufacturing
Patent-Derived Synthesis Pathways
The synthesis of (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)acetic acid is adapted from methods described in EP0795551A1, which outlines the production of analogous thiadiazole derivatives .
Key Steps:
-
Cyclization of Amidoxime Precursors:
-
Introduction of Trityloxyimino Group:
-
Acetic Acid Functionalization:
-
Hydrolysis of ester or amide precursors yields the free carboxylic acid.
-
Table 2: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 0–5°C (cyclization step) | Minimizes side reactions |
| Solvent System | Tetrahydrofuran (THF) | Enhances solubility of intermediates |
| Catalyst | Dicyclohexylcarbodiimide (DCC) | Facilitates trityloxy conjugation |
Biological Relevance and Mechanisms
Role in Antibiotic Development
The compound serves as a key intermediate in synthesizing third-generation cephalosporins, such as ceftazidime . Its mechanism involves:
-
Acylation of β-Lactam Antibiotics: The acetic acid moiety reacts with the 7-amino group of cephalosporin nuclei, forming acylated derivatives with enhanced Gram-negative activity.
-
Steric Shielding: The trityloxy group protects the β-lactam ring from enzymatic degradation by bacterial β-lactamases .
Comparative Analysis with Related Derivatives
Table 3: Structural and Functional Comparisons
| Compound | Substituent | Bioactivity (MIC Range, µg/mL) | Key Application |
|---|---|---|---|
| (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid | Methoxyimino | 0.25–2 | Ceftriaxone intermediate |
| (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(hydroxyimino)acetic acid | Hydroxyimino | 1–8 | Research-grade reagent |
| Target Compound | Trityloxyimino | N/A | Cephalosporin synthesis |
The trityloxy derivative’s superior stability and steric properties make it preferable for industrial-scale antibiotic production .
Industrial and Research Applications
Pharmaceutical Manufacturing
-
Scalable Synthesis: The patent method supports multi-kilogram production with >95% purity .
-
Cost Efficiency: Trityl group recovery and reuse reduce raw material costs.
Emerging Research Directions
-
Anticancer Probes: Thiadiazole derivatives are being evaluated for tyrosine kinase inhibition.
-
Antiviral Agents: Preliminary studies suggest activity against RNA viruses via helicase inhibition.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume